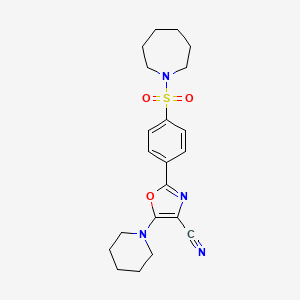
6-Fluoro-2,3-dimethoxybenzaldehyde
概要
説明
6-Fluoro-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied. For instance, an unexpected bicyclic side product was obtained from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.
科学的研究の応用
Applications in Optical Properties and Material Science
Structural and Electronic Properties Research has highlighted the significance of 2,3-dimethoxybenzaldehyde derivatives in understanding structural and electronic properties. For instance, the study of bromine-substituted 2,3-dimethoxybenzaldehyde revealed intricate details about molecular interactions, stability, and optical responses. Bromine substitution was found to influence intermolecular contacts and enhance nonlinear optical properties, suggesting potential applications in materials science, particularly for nonlinear optical (NLO) materials (Aguiar et al., 2022).
Synthesis and Molecular Structure The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied to understand the effects of bromine position on aromatic rings. These studies involve characterizing solid-state interactions and determining electronic properties through theoretical calculations. Such research provides insights into the physical-chemical properties and stability of these compounds, laying the groundwork for potential applications in various scientific fields (Borges et al., 2022).
Applications in Chemistry and Molecular Modeling
Molecular Structure and Properties The molecular structure and properties of fluorinated benzaldehydes have been the subject of extensive studies. Investigations using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational studies, shed light on molecular configurations and interactions. These studies provide valuable data for understanding the properties of these compounds and their potential applications in various chemical domains (Tursun et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary targets of 6-Fluoro-2,3-dimethoxybenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress.
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth .
Biochemical Pathways
The affected pathways primarily involve the cellular antioxidation systems, including superoxide dismutases and glutathione reductase . The downstream effects of this disruption can lead to an imbalance in redox homeostasis, causing oxidative stress and inhibiting microbial growth .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems, destabilization of cellular redox homeostasis, and inhibition of microbial growth . These effects can potentially be harnessed for the control of fungal pathogens .
特性
IUPAC Name |
6-fluoro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQJEBNBOJBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-14-7 | |
| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2400503.png)






![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)


